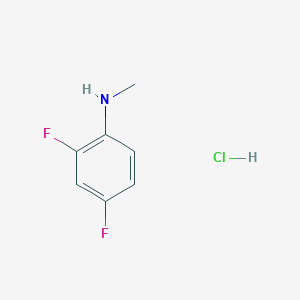

2,4-Difluoro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECUMCZQTXMOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675164 | |

| Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-15-7 | |

| Record name | Benzenamine, 2,4-difluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-N-methylaniline hydrochloride is a substituted aniline derivative of increasing interest in pharmaceutical research and development. As an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physical properties is paramount for process optimization, quality control, and formulation development.[1][2][3] The hydrochloride salt form is often preferred in drug development to enhance solubility and stability compared to the free base.[4]

This technical guide provides a comprehensive overview of the key physical properties of this compound. Where experimental data for this specific molecule is not publicly available, we will present robust methodologies for its determination, drawing on established principles and data from analogous compounds to provide a scientifically grounded framework for researchers.

Molecular and Chemical Identity

A clear identification of the compound is the first step in any technical assessment.

| Property | Value | Source |

| Chemical Name | This compound | [5][6] |

| Synonyms | N-Methyl-2,4-difluoroaniline HCl | [6][7] |

| CAS Number | 1187386-15-7 | [5][6] |

| Molecular Formula | C₇H₈ClF₂N | [6][7] |

| Molecular Weight | 179.595 g/mol | [6] |

| Chemical Structure | ```dot | |

| graph chemical_structure { |

}

Caption: Workflow for the synthesis, characterization, and quality control of this compound.

Conclusion

While specific experimental data for this compound is not extensively published, this guide provides a robust framework for its physical and spectroscopic characterization. By employing the detailed methodologies outlined, researchers and drug development professionals can confidently determine the critical quality attributes of this important pharmaceutical intermediate. The principles and comparative data from related compounds offer a solid foundation for anticipating its behavior and ensuring its suitability for downstream applications.

References

-

Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Retrieved from [Link]

-

Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from [Link]

-

cGMP Pharmaceutical Quality Control Testing. (n.d.). Intertek. Retrieved from [Link]

-

Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. Retrieved from [Link]

-

Physiochemical Testing. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]

-

Quality Assurance and Quality Control in the Pharmaceutical Industry: Driving Excellence and Safety of Medicines. (n.d.). Suanfarma. Retrieved from [Link]

-

Supporting Information. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

2-Chloro-N-methylaniline hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

N-Methyl 2,4-difluoroaniline, HCl. (n.d.). MOLBASE. Retrieved from [Link]

-

Physical and Chemical Properties Analysis. (n.d.). Triclinic Labs. Retrieved from [Link]

-

4 Chloro N methylaniline. (2015, November 19). mzCloud. Retrieved from [Link]

-

Estimating physical and chemical properties of organic compounds. (2020, November 3). YouTube. Retrieved from [Link]

-

Physical-chemical Properties. (n.d.). LabAnalysis. Retrieved from [Link]

-

2,4-Difluoro-N-methylaniline. (n.d.). Lead Sciences. Retrieved from [Link]

-

N-Methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Characteristics of fine chemicals. (n.d.). ResearchGate. Retrieved from [Link]

-

2,5-dichloro-n-methylaniline hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved from [Link]

-

2,4-Difluoroaniline. (n.d.). PubChem. Retrieved from [Link]

-

2,4-Difluoro-N-methylaniline. (2025, October 2). Chemsrc. Retrieved from [Link]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 4. CAS 638-03-9: 3-Methylaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 5. This compound | 1187386-15-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

2,4-Difluoro-N-methylaniline hydrochloride chemical structure

An In-Depth Technical Guide to 2,4-Difluoro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1187386-15-7), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. We delve into its chemical structure, physicochemical properties, and detailed spectroscopic characterization. This document outlines a robust, multi-step synthetic pathway, complete with detailed experimental protocols for its preparation and subsequent conversion to the hydrochloride salt. Furthermore, we explore its applications as a versatile synthetic intermediate in drug development, supported by an analysis of its chemical reactivity. Finally, this guide establishes critical guidelines for safe handling, storage, and disposal, ensuring operational safety for researchers and chemists. This paper is intended for professionals in drug discovery, process chemistry, and medicinal chemistry who require a deep technical understanding of this valuable building block.

Introduction: The Strategic Role of Fluorinated Anilines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated anilines, in particular, have emerged as indispensable building blocks in the synthesis of a wide array of bioactive compounds.[2] The strategic placement of fluorine atoms on the aniline ring system alters the electronic properties of the amine, modulating its pKa and nucleophilicity, and providing a vector for further chemical modification through nucleophilic aromatic substitution.[2]

2,4-Difluoro-N-methylaniline, and its hydrochloride salt, represents a highly functionalized intermediate. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions significantly impacts the reactivity of the aromatic ring and the basicity of the secondary amine. The N-methyl group provides a distinct structural and electronic feature compared to its primary amine counterpart, 2,4-difluoroaniline. This guide serves as a senior-level resource, consolidating the available technical data and providing field-proven insights into the practical synthesis and application of its hydrochloride salt, a form often preferred for its improved stability and handling characteristics.

Physicochemical Properties and Structure Elucidation

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its effective use in synthesis.

Chemical Identity and Structure

This compound is the salt form of the parent free base. The hydrochloride form enhances stability and simplifies handling by converting the viscous liquid free base into a solid.

-

IUPAC Name: 2,4-difluoro-N-methylanilinium chloride

Physicochemical Data

The key quantitative data for this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Weight | 179.60 g/mol | [3][4][7] |

| Monoisotopic Mass | 179.0313333 Da | [3] |

| Form | Solid | (inferred from free base being liquid) |

| Hydrogen Bond Donor Count | 2 | [3][4] |

| Hydrogen Bond Acceptor Count | 3 | [3][4] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 12.03 Ų | [3][7] |

| Storage Temperature | Room Temperature, Sealed in Dry | [8][9] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis. While specific spectra for this exact salt are proprietary to manufacturers, its expected characteristics can be expertly predicted based on its structure and data from analogous compounds.[6][10]

-

¹H NMR: The proton spectrum is expected to show distinct signals. The N-methyl protons will appear as a singlet or doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm. The N-H proton of the anilinium salt will be a broad singlet at a downfield shift, typically >10 ppm. The three aromatic protons will appear as complex multiplets between 6.8 and 7.5 ppm, showing characteristic splitting patterns due to H-H and H-F couplings.

-

¹³C NMR: The spectrum will display seven carbon signals. The N-methyl carbon is expected around 30-35 ppm. The four aromatic carbons attached to hydrogen will be in the 105-130 ppm region, while the two carbons attached to fluorine will show large C-F coupling constants and appear significantly downfield, typically in the 150-165 ppm range.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected, one for each fluorine atom, with chemical shifts characteristic of aromatic fluorides. The signals will likely show coupling to each other (ortho-coupling) and to adjacent protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad N-H stretching band from the anilinium salt around 2400-2800 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching bands will appear around 1500-1600 cm⁻¹.[11]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the mass spectrum will show the molecular ion for the free base (the cation) at m/z 144.06 (M+H)⁺, corresponding to the formula [C₇H₈F₂N]⁺.[12]

Synthesis and Manufacturing Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the synthesis of the free base followed by salt formation.

Overall Synthetic Strategy

A logical and industrially viable approach begins with a common starting material, 2,4-difluoroaniline, and proceeds through N-methylation, followed by acidification to form the final hydrochloride salt.

Caption: Synthetic workflow for 2,4-Difluoro-N-methylaniline HCl.

Protocol 1: Synthesis of 2,4-Difluoro-N-methylaniline (Free Base)

This protocol describes the N-methylation of 2,4-difluoroaniline. Using methanol as the methylating agent with an appropriate catalyst is a common and effective method.[10]

Materials:

-

2,4-Difluoroaniline (1.0 eq)

-

Methanol (used as both reagent and solvent)

-

Iridium-based or similar N-methylation catalyst (e.g., 2-Arylbenzo[d]oxazole NHC-Ir(III) complex)[10]

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel with reflux condenser

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 2,4-difluoroaniline and the catalyst.

-

Reagent Addition: Add methanol as the solvent. The causality here is that methanol serves as the methyl source in this catalytic cycle, which is often more atom-economical than using methyl halides.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quench and Work-up: Cool the reaction to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine. The use of a biphasic system allows for the separation of the organic product from inorganic salts and aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-N-methylaniline as an oil.[13]

Protocol 2: Conversion to Hydrochloride Salt

This protocol details the conversion of the synthesized free base into its stable hydrochloride salt. This step is self-validating; successful salt formation is confirmed by the precipitation of a solid from the solution.

Materials:

-

Crude 2,4-Difluoro-N-methylaniline (1.0 eq)

-

Anhydrous solvent (e.g., Diethyl ether, Isopropanol)

-

Hydrochloric acid solution in an organic solvent (e.g., 2M HCl in diethyl ether, or isopropanolic HCl)[14]

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: Dissolve the crude 2,4-Difluoro-N-methylaniline in a minimal amount of anhydrous diethyl ether or isopropanol. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can affect the crystallinity and yield of the salt.

-

Acidification: While stirring, slowly add the hydrochloric acid solution dropwise. A precipitate should form immediately. The stoichiometry is controlled to ensure complete protonation of the amine without a large excess of acid.

-

Precipitation and Isolation: Continue stirring for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities. The low temperature of the wash solvent minimizes the dissolution of the desired product.

-

Drying: Dry the solid under vacuum to obtain the final this compound.

Applications in Research and Drug Development

The unique electronic and structural features of this compound make it a valuable intermediate in several research areas, most notably in the synthesis of pharmaceuticals and agrochemicals.[13]

Utility as a Synthetic Intermediate

The reactivity of this molecule is governed by the interplay between the activating N-methyl group and the deactivating, ortho-para directing fluorine atoms. This allows for selective functionalization at various positions:

-

Amine Reactivity: The secondary amine can act as a nucleophile in reactions such as acylation, alkylation, and palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination).[2]

-

Aromatic Ring Reactivity: While the fluorine atoms deactivate the ring towards electrophilic aromatic substitution, they also activate it for nucleophilic aromatic substitution (SNAᵣ), particularly at the position ortho or para to a fluorine atom if a strong electron-withdrawing group is also present.

Caption: Role in the drug discovery and development pipeline.

Potential in Medicinal Chemistry

Derivatives of fluorinated anilines are prevalent in modern pharmaceuticals. While specific drugs containing the 2,4-Difluoro-N-methylaniline moiety are not broadly disclosed, its structural alerts suggest potential applications in areas where related compounds have shown activity:

-

Anticancer Agents: Many kinase inhibitors utilize a substituted aniline core to form key hydrogen bonds within the ATP-binding pocket of the target enzyme. The fluorine atoms can enhance binding affinity and improve metabolic stability.[2]

-

Antimicrobial Agents: The lipophilicity and electronic properties conferred by the fluorine atoms can be tuned to improve cell permeability and activity against bacterial or fungal targets.[2]

Safety, Handling, and Storage

Proper handling of this compound is paramount due to the potential hazards associated with aniline derivatives. The safety data is primarily extrapolated from the free base and parent aniline compounds.[15][16]

Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statement(s) | Source(s) |

| Acute Toxicity, Oral | Category 3/4 (Toxic/Harmful if swallowed) | P264, P270, P301+P312 | [15][17][18] |

| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | P280, P302+P352, P312 | [15][16] |

| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) | P261, P271, P304+P340 | [15][16] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280, P332+P313 | [16][18] |

| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338 | [16][18] |

Recommended Handling Protocol

Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles or a face shield.[15][18]

-

Dispensing: Use a spatula to handle the solid. Avoid creating dust. If transferring solutions, use a syringe or cannula.

-

Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material (e.g., sand, vermiculite). Do not use combustible materials. Place waste in a sealed, labeled container for hazardous waste disposal.[16]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18][19] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[17][18]

-

Stability: The hydrochloride salt is generally more stable and less susceptible to air oxidation (which causes discoloration) than the free base.[18]

Conclusion

This compound is a strategically important synthetic building block with significant potential in the fields of pharmaceutical and materials science. Its unique substitution pattern provides a valuable platform for constructing complex molecular architectures. This guide has provided a comprehensive technical framework covering its synthesis, detailed characterization, practical applications, and critical safety protocols. By leveraging the information and methodologies presented herein, researchers and development scientists can effectively and safely utilize this versatile compound to advance their scientific objectives.

References

-

Lead Sciences. (n.d.). 2,4-Difluoro-N-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

NIST. (n.d.). Aniline, N-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-N-methylaniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

MOLBASE. (n.d.). N-Methyl 2,4-difluoroaniline, HCl|1187386-15-7. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-difluoro-N-methylaniline hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Aniline, N-methyl-. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2,5-difluoro-N-methylaniline hydrochloride | 1235441-12-9 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 1187386-15-7 [chemicalbook.com]

- 6. 1187386-15-7|this compound|BLD Pharm [bldpharm.com]

- 7. N-Methyl 2,4-difluoroaniline, HCl|1187386-15-7 - MOLBASE Encyclopedia [m.molbase.com]

- 8. 1187386-15-7|this compound|BLD Pharm [bldpharm.com]

- 9. This compound CAS#: 1187386-15-7 [amp.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 14. prepchem.com [prepchem.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. 2,4-Difluoro-N-methylaniline - Lead Sciences [lead-sciences.com]

2,4-Difluoro-N-methylaniline hydrochloride CAS number 1187386-15-7

An In-Depth Technical Guide to 2,4-Difluoro-N-methylaniline Hydrochloride (CAS 1187386-15-7): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1187386-15-7), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors. As a senior application scientist, this document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, handling, and strategic application in drug development. We will explore the causal reasoning behind specific experimental choices, present self-validating protocols, and ground all technical claims in authoritative sources. This guide is structured to serve as a practical and in-depth resource for researchers, chemists, and drug development professionals leveraging the unique properties of fluorinated building blocks.

Introduction: The Strategic Value of Fluorinated Anilines

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1] The difluorinated phenyl ring, in particular, presents a unique electronic profile that can enhance interactions with biological targets and improve pharmacokinetic properties. This compound serves as a versatile and high-value intermediate, providing a pre-functionalized scaffold ready for integration into more complex molecular architectures.[2][3] Its hydrochloride salt form ensures improved stability and solubility in polar solvents compared to its free base, facilitating its use in a variety of reaction conditions.

This guide provides the necessary technical data and procedural knowledge to effectively utilize this compound, from initial handling and characterization to its application in synthetic campaigns.

Physicochemical & Structural Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1187386-15-7 | [4][5][6][7] |

| Molecular Formula | C₇H₈ClF₂N | [5][7] |

| Molecular Weight | 179.60 g/mol | [5][7] |

| Canonical SMILES | CNC1=C(C=C(C=C1)F)F.Cl | [5][7] |

| InChI Key | YECUMCZQTXMOBR-UHFFFAOYSA-N | [5][7] |

| Synonyms | N-Methyl 2,4-difluoroaniline, HCl; Benzenamine, 2,4-difluoro-N-methyl-, hydrochloride (1:1) | [5] |

| Hydrogen Bond Donors | 2 | [5][7] |

| Hydrogen Bond Acceptors | 3 | [5][7] |

| CAS (Free Base) | 138564-16-6 (2,4-Difluoro-N-methylaniline) | [8][9][10][11][12] |

| Formula (Free Base) | C₇H₇F₂N | [8][9][11] |

| MW (Free Base) | 143.13 g/mol | [8][9][11] |

The free base, 2,4-Difluoro-N-methylaniline, is described as a solid or liquid with a boiling point of 94-96°C at 15 mmHg.[12][13] The hydrochloride salt is typically a crystalline solid with enhanced stability and solubility in protic solvents.

Caption: Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process. The causality for this pathway is based on achieving high purity and yield by separating the distinct chemical transformations. The free base is synthesized first and then converted to the stable hydrochloride salt for storage and handling.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2,5-difluoro-N-methylaniline hydrochloride | 1235441-12-9 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1187386-15-7 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound CAS#: 1187386-15-7 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 138564-16-6 CAS MSDS (2,4-DIFLUORO-N-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2,4-Difluoro-N-methylaniline - Lead Sciences [lead-sciences.com]

- 11. scbt.com [scbt.com]

- 12. 2,4-Difluoro-N-methylaniline | 138564-16-6 [sigmaaldrich.com]

- 13. 2,4-Difluoro-N-methylaniline | CAS#:138564-16-6 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Solubility of 2,4-Difluoro-N-methylaniline Hydrochloride

Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

2,4-Difluoro-N-methylaniline hydrochloride is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. As a hydrochloride salt, its physicochemical properties, particularly solubility, are pivotal for its application in synthetic protocols, formulation development, and biological assays. The introduction of fluorine atoms and the N-methyl group to the aniline scaffold imparts unique electronic and steric characteristics that modulate its reactivity, lipophilicity, and, consequently, its solubility profile.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative data, this document emphasizes the theoretical underpinnings of its solubility, offers qualitative predictions in common laboratory solvents, and presents a detailed, field-proven experimental workflow for researchers to determine its solubility with precision. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to optimize their scientific endeavors.

Theoretical Framework: Understanding the Intermolecular Forces at Play

The solubility of a solid crystalline substance like this compound in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular interactions. For this compound, the key forces dictating its solubility are:

-

Ionic Interactions: As a hydrochloride salt, the compound exists in an ionized state in polar solvents. The strong electrostatic attraction between the protonated N-methylanilinium cation and the chloride anion, as well as their interactions with polar solvent molecules (ion-dipole interactions), are primary drivers of its solubility in aqueous and other polar media.

-

Hydrogen Bonding: The protonated secondary amine (-NH(CH3)+) is a potent hydrogen bond donor. This allows for strong interactions with hydrogen bond accepting solvents like water, alcohols, and dimethyl sulfoxide (DMSO).

-

Dipole-Dipole Interactions: The presence of polar C-F bonds on the aromatic ring contributes to the molecule's overall dipole moment, enabling interactions with polar aprotic solvents.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and play a role in the dissolution process, particularly in less polar organic solvents.

The presence of the two fluorine atoms, being highly electronegative, can influence the basicity of the amino group and the overall electronic distribution of the aromatic ring.[1] The hydrochloride salt form is a common strategy to enhance the aqueous solubility of weakly basic active pharmaceutical ingredients (APIs).[2]

Qualitative Solubility Profile: Predictions and Rationale

Based on the theoretical principles outlined above and data from structurally similar compounds, a qualitative solubility profile for this compound can be predicted. It is crucial to underscore that these are estimations and should be confirmed by empirical determination.[3]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the ability of the protonated amine to act as a hydrogen bond donor will drive solubility in these solvents. While the free base, N-methylaniline, is only slightly soluble in water, the salt form significantly enhances aqueous solubility.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | DMSO is an excellent solvent for a wide range of compounds due to its high polarity and ability to act as a hydrogen bond acceptor. Acetonitrile is also expected to be a reasonably good solvent. |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The strong ionic and polar nature of the solute will have limited favorable interactions with non-polar solvents, making dissolution energetically unfavorable. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This protocol is a self-validating system that ensures the solution has reached saturation, providing a reliable measure of solubility under specific conditions.

Experimental Workflow Diagram

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 2,4-Difluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2,4-Difluoro-N-methylaniline hydrochloride, a critical building block in contemporary pharmaceutical research and development. Recognizing the compound's hazardous nature and its significance in the synthesis of targeted therapeutics, this document furnishes a detailed examination of its chemical properties, comprehensive safety and handling protocols, and practical applications. The content herein is structured to empower researchers with the knowledge necessary to handle this compound responsibly and effectively, ensuring both personal safety and experimental integrity.

Compound Profile and Significance

This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of a variety of complex organic molecules. The strategic placement of two fluorine atoms on the aniline ring, coupled with the N-methylation, imparts unique electronic properties that are highly valued in medicinal chemistry.[1] Fluorine's high electronegativity can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, making fluorinated synthons like this one particularly attractive for designing drug candidates with improved pharmacokinetic profiles.[2]

This compound and its derivatives are integral to the development of kinase inhibitors, a class of targeted cancer therapies.[3][4] The aniline moiety is a common pharmacophore that can form crucial hydrogen bonds within the ATP-binding site of various kinases.[4] The specific substitution pattern of this compound has been utilized in the synthesis of potent therapeutics, including pazopanib, a multi-targeted tyrosine kinase inhibitor.

Physicochemical and Toxicological Properties

| Property | Value | Source |

| Chemical Formula | C₇H₈ClF₂N | [5] |

| Molecular Weight | 179.59 g/mol | [5] |

| Appearance | Solid or liquid | [4] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [4] |

| Acute Toxicity (Oral) | Harmful if swallowed. | [6] |

| Acute Toxicity (Dermal) | Toxic in contact with skin. | [6] |

| Acute Toxicity (Inhalation) | Toxic if inhaled. | [6] |

| Skin Corrosion/Irritation | Causes skin irritation. | [7] |

| Eye Damage/Irritation | Causes serious eye irritation. | [7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | [6][8] |

Note: Some data is extrapolated from the free amine or closely related analogs due to the limited availability of specific data for the hydrochloride salt.

Hazard Identification and GHS Classification

Based on available data for the free amine and related compounds, this compound is classified as a hazardous substance. The following GHS classifications should be considered:

-

Acute Toxicity, Oral (Category 4) [6]

-

Acute Toxicity, Dermal (Category 3) [6]

-

Acute Toxicity, Inhalation (Category 3) [6]

-

Skin Irritation (Category 2) [7]

-

Eye Irritation (Category 2A) [7]

Signal Word: Danger[6]

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H311: Toxic in contact with skin.[6]

-

H331: Toxic if inhaled.[6]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

Safe Handling and Storage Protocols

A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[8]

-

Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[6]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent personal exposure.

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[6][9]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[6][9]

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[8] The recommended storage temperature is 2-8°C.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[6] Do not dispose of down the drain.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | [6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Take the victim to a hospital. | [6] |

| Eye Contact | Flush eyes with water as a precaution. Consult a physician. | [6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [6] |

Accidental Release Measures

-

Evacuate: Evacuate personnel from the spill area.[6]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so.[6]

-

Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[6]

Application in Synthesis: A Procedural Overview

This compound is a valuable precursor in multi-step organic syntheses. A general workflow for its use in the preparation of more complex molecules, such as kinase inhibitors, is outlined below.

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ANILINE HYDROCHLORIDE [training.itcilo.org]

- 5. preprints.org [preprints.org]

- 6. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Hazards of Aniline Derivatives for Researchers and Drug Development Professionals

Abstract Aniline and its derivatives are foundational scaffolds in modern chemistry, indispensable in the synthesis of pharmaceuticals, polymers, dyes, and agricultural chemicals.[1][2][3] However, their utility is shadowed by significant and varied toxicological risks. This guide provides an in-depth examination of the hazards associated with aniline derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of toxicity, focusing on metabolic activation that leads to methemoglobinemia, hemolysis, and genotoxicity. This document details the spectrum of acute and chronic health effects, environmental hazards, and provides actionable, field-proven protocols for risk assessment, exposure monitoring, and safe handling. Finally, we address the specific implications for drug development, offering insights into mitigating the inherent liabilities of the aniline moiety in medicinal chemistry.

The Core Hazard: Metabolic Activation and Toxicity Pathways

The toxicity of aniline and its derivatives is not typically caused by the parent compound itself, but rather by its metabolic transformation within the body. This bioactivation is the root cause of its most significant hazards.

Metabolic Activation via Cytochrome P450

Upon absorption, aniline is transported to the liver, where it undergoes metabolism by the cytochrome P450 (CYP450) enzyme system.[4][5] The critical step is N-hydroxylation, which converts aniline into N-phenylhydroxylamine.[6][7] This metabolite is the primary agent responsible for the systemic toxicity observed after aniline exposure.[6][8]

Primary Toxicity Pathways

N-phenylhydroxylamine initiates a cascade of deleterious effects, primarily targeting red blood cells (erythrocytes) and cellular DNA.

-

Methemoglobinemia: This is the hallmark of acute aniline poisoning.[8] N-phenylhydroxylamine and its further oxidation product, nitrosobenzene, enter red blood cells and trigger a redox cycle.[4][6] This cycle oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[4] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[9][10] Symptoms can develop insidiously, appearing hours after exposure, and include cyanosis (blue or gray skin, lips, and nailbeds), headache, weakness, and in severe cases, coma and death.[9][11]

-

Hemolytic Anemia: The same oxidative processes that cause methemoglobinemia also damage the red blood cell membrane, leading to hemolysis—the premature destruction of red blood cells.[11][12][13] The spleen, responsible for clearing damaged erythrocytes, becomes overworked, which can lead to splenomegaly (enlargement of the spleen), fibrosis, and, in chronic animal studies, tumors.[12][14]

-

Genotoxicity and Oxidative Stress: The metabolic activation of aniline generates reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11][12] These reactive species can cause widespread oxidative damage to lipids, proteins, and, most critically, DNA.[11] This can lead to the formation of DNA adducts, which are lesions that can cause mutations if not repaired.[15] Studies have shown that aniline exposure can significantly increase levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker for oxidative DNA damage, particularly in the spleen.[16] This genotoxic potential is the mechanistic basis for the carcinogenicity of many aniline derivatives.[17][18][19]

Spectrum of Hazards: From Acute Poisoning to Chronic Disease

The hazards of aniline derivatives are diverse, spanning immediate, life-threatening effects to long-term risks of cancer.

Acute Toxicity

Exposure to aniline can occur via inhalation, skin absorption, and ingestion, with dermal contact being a particularly significant route in occupational settings.[9][11][20] The primary acute effect is methemoglobinemia, with symptoms appearing within hours of exposure.[9] High concentrations can also irritate the eyes and respiratory tract.[9]

Chronic Toxicity and Carcinogenicity

Long-term or repeated exposure to aniline derivatives poses a significant risk of chronic health effects.

-

Carcinogenicity: Aniline is classified by the International Agency for Research on Cancer (IARC) as Group 2A: Probably carcinogenic to humans .[12][21] This is based on sufficient evidence in experimental animals and strong mechanistic evidence.[12] Animal studies have consistently shown an increased incidence of tumors, particularly hemangiosarcomas in the spleen of rats.[12]

-

Genotoxicity: Genotoxicity is a general property of aniline derivatives.[17][18] Many derivatives have tested positive in a range of genotoxicity assays, including those that measure DNA damage, chromosomal aberrations, and micronucleus formation.[12][19]

-

Organ Damage: Chronic exposure can lead to damage to the spleen, liver, and kidneys.[14]

Environmental Hazards

Aniline and its derivatives are toxic to aquatic life, including fish, crustaceans, and bacteria.[22][23] Their release into the environment from industrial wastewater is a serious concern, as they can persist and cause harm to aquatic ecosystems.[1][3]

Data Summary: Hazards of Common Aniline Derivatives

| Compound | CAS Number | Primary Hazards | IARC Group | OSHA PEL (TWA) |

| Aniline | 62-53-3 | Methemoglobinemia, Genotoxicity, Carcinogenicity, Splenic Toxicity | 2A | 5 ppm (skin) |

| o-Toluidine | 95-53-4 | Bladder Cancer, Methemoglobinemia | 1 | 5 ppm (skin) |

| 4-Chloroaniline | 106-47-8 | Methemoglobinemia, Nephrotoxicity, Aquatic Toxicity | 2B | Not Established |

| 3,4-Dichloroaniline | 95-76-1 | High Aquatic Toxicity, Methemoglobinemia, Reproductive Effects | 3 | Not Established |

| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | 101-14-4 | Genotoxicity, Carcinogenicity | 1 | 0.01 ppm (skin) |

Data compiled from sources:[12][14][21][22][24][25]

Risk Assessment and Exposure Monitoring

Effective management of aniline hazards requires robust risk assessment and monitoring protocols. Because aniline is readily absorbed through the skin, air sampling alone is insufficient for determining a worker's total exposure; biological monitoring is essential.[26]

Occupational Exposure Limits (OELs)

| Agency | Limit Type | Value | Notes |

| OSHA | PEL-TWA | 5 ppm (19 mg/m³) | "Skin" notation indicates potential for significant dermal absorption. |

| ACGIH | TLV-TWA | 2 ppm (7.6 mg/m³) | "Skin" notation. |

| NIOSH | REL-TWA | 2 ppm (8 mg/m³) | Potential for dermal absorption. |

Data compiled from sources:[21][24]

Protocol: Biological Exposure Monitoring

This protocol outlines the collection and analysis of urine to assess systemic exposure to aniline. The primary target is the measurement of aniline and its metabolites.[25][26][27]

Causality: Measuring metabolites in urine provides a more accurate picture of the total absorbed dose from all routes (inhalation, dermal, ingestion), which is critical for assessing the risk of systemic effects like methemoglobinemia.[26]

Methodology:

-

Sample Collection:

-

Collect urine samples at the end of the work shift to capture peak excretion.[26]

-

Use clean, sterile collection containers.

-

Record the time of collection and any potential confounding factors (e.g., medication).

-

-

Sample Preparation (Pre-analysis):

-

To measure total aniline (free and conjugated), an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is required to free the metabolites from their conjugates. This is a self-validating step, as omitting it would lead to a significant underestimation of exposure.

-

Store samples at -20°C or below if analysis is not immediate.

-

-

Analytical Determination:

-

Data Interpretation:

-

Compare results to established Biological Exposure Indices (BEIs) or internal action levels.

-

Investigate any results exceeding action levels to identify and rectify the source of exposure.

-

Hazard Mitigation and Safe Handling Protocols

A multi-layered approach based on the hierarchy of controls is essential for safely handling aniline derivatives.

Experimental Protocol: Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a self-validating workflow. Adherence to each step ensures that risks are systematically controlled.

-

Preparation & Planning:

-

Conduct a thorough risk assessment for the specific aniline derivative and experimental procedure.[30]

-

Verify that the chemical fume hood has a current certification and is functioning correctly. Causality: This is the primary engineering control to prevent inhalation exposure.[24][30]

-

Locate and confirm the operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[30]

-

Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite) is readily available.[30]

-

-

Personal Protective Equipment (PPE) Selection:

-

Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber, neoprene, or Viton are recommended for aniline. [21] Nitrile gloves offer poor resistance and should only be used for incidental contact, with immediate replacement upon any splash.[21][24] Double-gloving is recommended for extended operations.[30] Causality: Aniline readily penetrates many common glove materials; selecting gloves with a low breakthrough time is critical to prevent dermal absorption.

-

Eye Protection: Wear chemical splash goggles at all times. If there is a significant splash hazard, use a face shield in addition to goggles.[31]

-

Body Protection: Wear a fully buttoned, flame-retardant lab coat. For larger quantities or splash-prone procedures, a chemical-resistant apron is also required.[30] Full-length pants and closed-toe shoes are mandatory.[24]

-

-

Handling and Dispensing:

-

Storage:

-

Waste Disposal:

-

All contaminated waste (gloves, pipette tips, absorbent material) is considered hazardous waste.

-

Collect waste in a dedicated, clearly labeled, and sealed container.[30] Store in a designated satellite accumulation area within the lab.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes at an eyewash station.[9] Seek medical attention.

-

Spill: Evacuate the immediate area. Wearing appropriate PPE (including a respirator if necessary), contain and absorb the spill with an inert material.[21] Place waste in a sealed container for hazardous disposal.

-

Implications for Drug Development

The aniline moiety, while a versatile building block, is a well-known structural alert in medicinal chemistry due to its propensity for metabolic bioactivation.[5][32]

-

The "Aniline Problem": The same N-hydroxylation that causes systemic toxicity can create reactive metabolites that covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs) such as drug-induced liver injury.[5] This metabolic instability can also lead to rapid drug clearance, reducing efficacy.[32]

-

Mitigation Strategies:

-

Early Stage Screening: Implement in vitro assays (e.g., liver microsome stability, reactive metabolite trapping) early in the discovery pipeline to flag problematic compounds.

-

Structural Modification: Medicinal chemists can strategically modify the aniline ring to block or hinder the sites of metabolic oxidation.

-

Scaffold Hopping/Bioisosteric Replacement: In some cases, the best strategy is to replace the aniline core entirely with a different chemical group that retains the desired pharmacological activity but has a safer metabolic profile, such as 1-aminonorbornanes.[32][33] The goal is to uncouple the desired pharmacology from the toxicological liability.[33]

-

Conclusion

Aniline derivatives are powerful chemical tools whose utility demands a profound respect for their inherent hazards. A comprehensive understanding of their metabolic activation pathways is fundamental to appreciating their risks, from acute methemoglobinemia to chronic carcinogenicity. For researchers and drug developers, this knowledge is not merely academic; it is the foundation of a robust safety culture. By implementing a multi-layered safety strategy—encompassing informed chemical design, rigorous engineering controls, validated exposure monitoring, and meticulous handling protocols—the risks associated with these valuable compounds can be effectively managed, ensuring both scientific progress and personal safety.

References

- Błasiak, J., Gloc, E., Wesołowska, M., & Trzeciak, A. (2000). Genotoxicity of aniline and its derivatives in human lymphocytes and isolated DNA. Folia Histochemica et Cytobiologica, 38(4), 183-188. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOwYBK3ukpy3Q68pJYUStA1wFFTc4E8_wPNSELrepHQ1JI75Rxog4rqB9f8XbHqMDWl6yqMM__otOWGD6F_Vxvr9tPaN6gPzMHvxO53pKfGjiZeM6l0Tuj6AYzPQlkmk9lMkU=]

- Friederich, U., & Würgler, F. E. (1988). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Genetic Toxicology, 206(2), 183-191. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfMuPg4uQqqU1F-W1bgtCs0gQr-J4g_nZVTznGLXN9Ebv5hEVWlZrEDdrYJZbzX1s0KddTcXhs97CFpm6iozNIBUXRgJfRkmeY0TstbHvHrD6XF58pOl8emro=]

- Washington State University. (n.d.). Aniline Safety Data Sheet. Environmental Health & Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGSkE8H1HGbQuu4mx6MEis-9Yf4VSnO6lmHTEIZ05Jf5gv8NV6VXvzdf1lCcB9OL_v6wCB8pJ9n_eMAhxmIFiliCLiKbfWnN9todvbJM6W-8A9MMsRDS8Gtm_gI_cZXdZQwoWG_Eo_ecsh8TtliHirD_-Aly-W0N4czytIeVhNBDqCpYp1m9o2Bf4Wi-L_TA==]

- University of California, Los Angeles. (n.d.). Standard Operating Procedure for Aniline. EH&S. [https://vertexaisearch.cloud.google.

- Khan, M. F., Wu, X., Ansari, G. A. S., & Boor, P. J. (2015). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Toxicology and environmental health sciences, 7(1), 1–8. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG1m3UR0rR3t0w6h7T8NDUChgiXyDMsyD6-ONf4JhoDTpHlCdjBzWQ_Bja2pAmLn5xn5_NwNl7YEIFmXT600itFxP80PWXA9EzU-gmQJhecIvbZ6rLhDMntFWnLZ_pwJeJC9po1E2uxc9Wvgc=]

- Ward, E., Sabbioni, G., DeBord, D. G., Teass, A. W., Brown, K. K., & Talaska, G. (1996). Biological Monitoring for Occupational Exposures to O-Toluidine and Aniline. Journal of Occupational and Environmental Medicine, 38(5), 506-512. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrFNj3WVEpVymQq_upv0nWO92gKBf9NDza7tqDmJQBIysKTCkIQZSdW_G87Mwf2z1zqnHFGZyAx642IQhvdm2IygxR4StHxk-v9_w6mhDbWvQWsFIeOCRpkbJB7ELKzvTcxn0=]

- Yoshimi, N., Sugie, S., Iwata, H., Mori, H., & Williams, G. M. (1988). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Mutation Research/Genetic Toxicology, 206(2), 183-191. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_k--abGAk4yytK2OOxu5oGaISargNv9VwaM7nPRelBQCxpck4A7V3GM6jabVaXEuMGT12YTIKjovf1IgUSTIxs3Xym_CnhQPgC7vGhplqByGQLvBjU6stpZTVJUc2-X3A7Kk=]

- BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElgTocD4TwhGTH__jBPGj7_bGjs8zLqVisBNHOgLXcy5JzHXcb48Lct1YG-EdUJJDB1S0I7Pn3rpwr_-dBcloz9zS4aHq3A7-qglIEvvszEUfQ_6y55rc5G8_p5Ab6GEgdpcT1r1g_nfHl20pvsOEGwYKJsVKPV1nA6Y-8Yc8G5ff4oBP7mwM9XS2ZFQZCmZvpeD9vpe2Lw4o7eJpDvUE=]

- BenchChem. (2025). Personal protective equipment for handling Aniline Mustard. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDxalMpndMaM5fkJt1A7hjV-huI9lnWZYukNEAcaYIk0ucRL3rO6z9EnI-VqU_aQCM4JVi2_9l8c8I8qqqC82KfG99KVWMTVEeB7QJhb_4LK-ebTNLtgmv6XXRGt62F-belHNrC85iOoDVLizZv6kE62TjM-RTBf7t1D_-CFbaU_OM6n1nC5D_T4L3Y7dOV_IkYwgwIWRo]

- Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiXadtZMwzXrjXyP0yZYdVaIZx_tBMSt1QtFlgYuYsbqol1PD1wovBQRP-p5LFihggNLFyawmQTy6cnbcxW9IEle2uoeD8pVrgajlT-c7BWCtgJJ-CSht8dgxv_O5fTLM1wIJPcasMlQSOQZJdoUHw4hU5H-R2siu0FQ==]

- Australian Government Department of Health and Aged Care. (2023). Aniline and its salts - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsT4ZyRzWK7Boeuo3VX9yo_mY1iunYwWP1Vggm9HuHT-bFYq1r5DlpEzhg0zk7xagXZFZ4TlGxQSeQzVDpdcu0BpXVkL5wK7WqmaZII7Nok80Xsz13MCY1X3fzlHfITpjlBMzwNXi2sPLGlHB0X7W7z3w8EhjiQ7k0zEcRVogy4As52cScJPWN9TJI5QjA8-bx-oN6ci8gO-DcyM13KdHImS4HqiSbxk5j4VfYrI8xql-TzJ3rtfZ17j8xTR_9QBjs]

- Fernandes, C., Fontaínhas-Fernandes, A., Peixoto, F., & Salgado, M. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Toxics, 11(10), 849. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpErVW1eA4UM94_65-whyFcuNZxiidShipk6hNxxb0wjrOD0G-bi9F4dB0DFpBVGnKhTBirekNLBmKLYwJFXqqy5P_AWL3UOkU50ALsHtxLiE3sXaktjiTONcrvQzMgUcO]

- Kim, Y., & Lee, J. (2020). Chemically induced methemoglobinemia from aniline poisoning. Journal of Applied Toxicology, 40(8), 1056-1062. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEwLbvLd4uryHHzcuaRaPVQv8I62MnMPO6UAHS1uZ8HI34TQOVWwKqtoZa2H4CjY7gpx3vVYZYj0tBmEIj70OlaYYVKvOzgYqTLaPaRuoosRHz-aqLeYDG3qHiWS6uJprU-aGmdmwc-oBvAoRrQyZ3IWZVwDKb9rhrVjMsm8DRWssOQW0ztyMPX9KiKbapI-NSjuvec-WNeURN_YR4Rg9E3jHTAc_PZTE=]

- Skipper, P. L., & Tannenbaum, S. R. (2004). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 25(12), 2247-2256. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZDVHhHLvWRgrv74flyj4yOBu3LrSNFFyB3rXkUDL8LDzCed5M9As0v6Isu87_TfV36OxNzhcWT3Jv5BSYJAMZeF6ymPJinDEyjyjqGgWNpZrm7rJXGyqfc4tWLuCS7rcjOM0d-lthiE0b6bfYnZXsHo=]

- Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular pharmacology, 32(3), 423-431. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw-Gy7cI2eJCzPaF3Bpy8KhLHJCFBgfaf597G2eyB9NaWLUmO1LpWYQa4J9VDZTg4zNjip_VYzggQEUll-znEqM9bj1zyNLB3bc9iZw0F-5lKjIkPZHk6Zcvsj6OjztlAw2cg=]

- El-Alfy, A., Schlenk, D., & Barron, M. G. (1998). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Environmental Toxicology and Chemistry, 17(12), 2471-2477. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuTs2avAfUIy1uzFv7QBr68YU03WiT8s-l1RLlJFcQ3SKOKrMlENAxTYLtU-giDHJna-W5EJDei6Lvq17-9ZXBAM8XJLPMpMQHHBPLVzgpuAESFdnm4ptROKSKdWOJRfXyI08=]

- Chang, M. J., Kao, G. I., & Tsai, C. T. (1993). Biological monitoring of exposure to low dose aniline, p-aminophenol, and acetaminophen. Bulletin of environmental contamination and toxicology, 51(4), 494-500. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXg2YkX04D38EL208fOqLMPrQ_SjO6ACc_AAwLBGlQ8PG5YNMey7mYvAhmQzdGm5EkAUWVAvSgbAJUJnQ9lvt3ZwG0HzTMhG-5IlpftV8125hQ70xp_FSKwEmvpmcP8849ibw=]

- Kim, H. Y., Lee, K., & Lee, M. Y. (2020). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. Annals of occupational and environmental medicine, 32, e2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrpO2fuh_j6_XGjXZ3hfn9_S1PYS8u-o7vnvqxUt9CkJy-0dH91dzZVGvdL11HdggfOT9cMkpPbFBBjT3a0SThJmGEEK_Ylfko4t3ngwdVYhjm2yFV89VIpeZskKYnAmVa5x4FbZ5k46DdHJSz]

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtBAi9xEvhLraGFnnMA3KZJUfGnl6pyrZXmNF4dyAoTRkVvzGGsRIF_-zUdrMCFKFMBW8O4EvOrgayPg1vqrhYxvJDu0VMSnV_gyyZYpy_wcl2z2nTuMi882XrbOkmhfcJ3MZ42h0kU37kEr0h4BQY-qpvMgSJ1NgFCh5osTMtKoSMks1EQ29uXp74-CDwOEYg1I_xZHnleLl-j0nPEpjcitZgJediGmE8T7o3JhUQ7O60Xgfdi8AwkffTO5c=]

- Al-Gayyar, M. M. H., & El-Sherbeny, M. A. (2014). Drugs may be Induced Methemoglobinemia. Journal of Pharmacogenomics & Pharmacoproteomics, 5(3), 1-6. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMij9-zc9FTHeP2fb9pvrO6rcaKMXFnpwZldK4vpb7WFxs0NC6bd4jqimpEr2xONkt7hR5tTQk9cNF-I-FV_rF42x_UA4uk1hV886-NHPGofv0ggN8C80OHiqQHVcusbQYXpSNtNkzFA8mYmyq8Eke2bDk-mM9bKe-jrdTDgtBdx-PMxThaaNyOeFpeWUFDok=]

- Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu8x2hlCc0kYgyEP9BFo0E3RCxLA25OSorjpXwUKjkoAVNQE965wr2y1Ts6Bu4CpZ1k3SF6ucg142lT2rVlXLgerPPFeJ-sTmqn3xMcjVDV7MlHlxK7rywpoXMS-KjTKUXDgXd9C9GUH-r9VoD5jH_GL4N]

- Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZaDhWLHxFt9KfdTQcHltmhbdoyqd28BXz5x68rsNQRXKDNaH56u8x3RcvLZJQ--eU-57Idb8dB6vveSS4j0Z4bpMD8vTy0kOrWfr5zTkz3SFj_N9WsKbX8LYcBIQ3xKTiwFH6Sq0BrD0ZlcqbNA9_02qNCgLUI2k9SU6WFLS_LXOb06rihKSvtan7OdtzRw7c]

- Khan, M. F., Green, S., Ansari, G. A., & Boor, P. J. (1998). Aniline derivative-induced methemoglobin in rats. Toxicology letters, 99(1), 35-43. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9s8pddebsFg-MgBXreTWaFqqNlqH8BAQfSZK6t6qjy_D0ZR1s5ept4CtYzSvDMhwzI0JR_yyXg0iGaqlQ1dON-MWyoXtXHupJhXDDCgUBMtsJ9M6XF5kw_PFG-ug5pM32esJf]

- PerkinElmer. (n.d.). Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5OcGJl-dr3cOKgDkzpTUP3UWl_zwtBK-4Wi1pGW7t2OvIJKSy4kdvwozXOcDkki4QQqBCjbt7yAxEkJgoo0QbMXw6aTmFYPaQ80tMygiQLhUr-7fl0bNbTuTHxxagbl5FBlcxLn4Cay6g8bPALx9-AugiinVs4pI3p15xuya1WTq6bI4INhdg8xE1aIRMoo9whNRzpiCw]

- Cresset Group. (2024). Aniline replacement in drug-like compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl_4HtFo1Ng76BR2ph7Qtie0Wo7VzsPB6Mvc8T2WrohkiVTI2P0iwbauC3fiDU3lQ4k9BR7-gTl-y3eoKLuU4t172BzgXP7tOCbvgHpe47igC4ovPdyUzFK9PplQ5Iggs7XQvuRKD1KRnDII-AiM3OgW2jC__NZS9b3buzwSEXy5S7a3zeEmXtl5aGTtmQTJ0goC6Eew==]

- Mthombeni, N. H., Nyamunda, B. C., & Onyango, M. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(27), 200908. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZNzS6vdfDc2XZCeGzNak-SFmuDJEC9WNY4tIv973xn4FiuUd5Rgj6H07221v-Mae0X1LI2MmBtIDr1nqD01VCe30ijLB5EXyT4GlI1CDu6To8V3dpV3oK9R1tc2uPDQmOvshh6bwM4n3G2g0=]

- ChemicalBook. (n.d.). Aniline in Pharmaceuticals: A Precursor for Essential Medicines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw33NzOQJ254rpeUQkbU9ayd9-aUgBxIM7ypwEZsbGk5_m0Waflov-C8JBzYsijfQyrZDOf1wX3i5wM9zHQNXG1Xb3k3enItMPnllrk_HT4H_E8N9E6S8BzfSJ9205wRYQq7-zxnuQiaGLGIJi9EBsgl7iPisFCEuPQ5EV8bbTP53waOULpRIf6Zf_tWDjuTxWv07qIjzFmBeqmyOyoef7]

- Chen, H. Y., & Chen, Y. C. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International journal of environmental research and public health, 9(10), 3636–3647. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGIPDgxRGtkjLUlI91XNNvvX83K9lW2whwoaFf9PvE5g3n6t9FxBRc5HZMxPmrTex7RFypHJaDYudBvnlusah3IhxPuEf8NsjGifB-Y2fHyW0q6nO8ipq7gujNE80kJvGlGrhCKWpWJmE_qdI=]

- Apostoli, P., Bavazzano, P., & Micciolo, R. (1988). [Individual dosimetry and biologic monitoring of workers exposed to low concentrations of aniline]. La Medicina del lavoro, 79(2), 143–152. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1mBfzDUz227LdaedPDGjClkfIGKo9ZBufWLYpFlAuoKJdKgKuJyzUs80GFcRNm7bP8cQ0I33OfNnV-6YeY6t9KWwG9eaD-Io8qR0-aRvWA0Tsz_GMB2Zl05XUqgTEHKavnfY=]

- University of Michigan. (2018). New drug 'building block' won't damage your liver. Futurity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-upUYIT8CxeAZTwHyZB-heDBPayc-uXtsYt2b16Zdag1kCWaMjb1ckhCmWULc12jdYWGPejFsdEjL9S-GJbni5oLrPj4mz5N44LLYuwr0kRNHX4R7hlMIAzPpwv-yrB5lUbLp6PM_A2bdsWapf5YZ8iCIFk2RKmBuveP0OYDycX-IKA==]

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3lmZiJuhs_QJPkvjlKxhdb54fGRFr_vIWDWBFLXKC23Aw4JyBVoyesZMj78DckchhTtiJrjMXv4aNoOr1feWi74rSga_c3ooPLIvgjKKtVIKdke8XAGwxD7UPMaUrJfRtpkz9]

- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFggkiK4qakHGbwN6MYv5NzifqMLjjtQVDeZv6SruMXLwEmumO2YQQaC-7_Q6nC7JWm9hYTPyYhuOQ5FoJ_R9EBA4s8EPUKOw8oFsiwT2sJp9kpY5NKhdIVi40oHsvGZFLZwmcwJYz8NC5MP5VX9TKOBgOb2ZmQoQOAkm9XfyZ3RjLiWIWWR9vIHIGpGt45gYvG92b7rep-PAGY]

- Edalli, V. A., Patil, K. S., Le, V. V., & Mulla, S. I. (2018). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. SCIREA Journal of Biology, 1(4), 1-5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaJ4pLOfb01TSivOAZgFHNNA4M7iTuneakMFCP2Lb33XnThpfsKHMikpdOeLQPEUDud1MtBuGKQVBSDKVSGFtoNKr9Y8QURhWz_OmY-Fqk9TiQLaCXQczQjKcDfTGlyBWbeoceqKMnr841dTmSKrfaR4LPPw==]

- Dhurvey, V., & Urkude, R. (2023). Genotoxic, Carcinogenic and Reproductive Studies on Aniline: A Mini Review. International Journal of Scientific Research in Biological Sciences, 10(4), 42-47. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGahflYxvf2Vip2hbLfRkaKIsspL0LMvZP3FDEALD4Zc4WGsBL5Y2crTThMcC-R6HsnnHronDv108OVEpkDOXnOnevU1RTpcsKZ4_Qd7UmdPbNX6oKDfE9dFZBTcb6OakzmLqyfeoV3BaNKmed-OjgWw7Wde7TLmqz1x5WShi4CxVm-Cruyl4aDHX_YZfUFTNWwJkoxORLNZlDpeM2T76zpl_S0WbxyOvcx19u_Fs1Oc9ReBfrjUw==]

- Kalgutkar, A. S. (2016). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Journal of medicinal chemistry, 59(21), 9687–9703. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFet_dQ7EjuIYVosOg7g2xm1nudswHGTI8weuTQmeGJi2OCYgWDQHsmK1KgnwQdUB0xEjzEQByOl1HkRhSuVw5FopvrVcBiFJVGSQNHmpVYNb2emRbVDpKQg6x8UPMMZwEZRkiYEKc4n77OFk3uTs7-jM5ZKMvfqqiqohJ40y3C9Ww7-AgAY--HPpK4HnJImJTRW3eGohNW3wZhnwz8XSIOEsq7CH97K-Tjn8ofAHYNzM-pVg09kgX8gSnxHPXj2XhkmzJAZm1vokKKurtCDmom_rFYxrSw7a0ihJzy0p5GEIzVT5di6U0giK6jd1Jch4SNeYAkvZf-4wNxfQ==]

- Zok, S., Görge, G., Kalsch, W., & Nagel, R. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). The Science of the total environment, 109-110, 411–421. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8g3Sj6qFukG45SvgJQCa1MO5Idq1sgPQe5cdAwbvLSxLOgNnH_esdiySPP6YKdPy6XfUvpkbDlJC3_u3qJc8BNTTzHYqYHYaPPUlSE-rtDoz-RQYBCHWVmvrXzEpKvokcAMI=]

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Aniline Acute Exposure Guideline Levels. National Academies Press (US). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3NCK1ZeigN0nlF3IKr-4Z1nCggLGGYxHoVtuFBM7Rplzy3jdZ5fLLX00xjn-_wjnEfg3Gc39E0LmBHoCGKKeTNCnhEQXvNG0STSZp7YVrTQkrmUyshfXOqjRRL4hCLuRKTmANlri2EQ==]

- U.S. Environmental Protection Agency (EPA). (2000). Aniline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIX-lvuYN2mt-02jjnS7VGoh7Vhjgucc4zk6V86lowBI4fvYuntdT2XNYLy-ra0-4gZ2yQ8E03oJJCEy1lY1tTm2JLcK_pWu2ieeT1zrONTEa7RCPZ8z7cSt0nNY1PwZXrILCJcCmz-dU6BcIRiJUawrB88LfyIN4_fVp__6O8ew==]

- Environment Canada & Health Canada. (1994). Canadian Environmental Protection Act Priority Substances List Assessment Report: Aniline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhFOdcMTBQebk7Cut7VjfQMtYiFheWc9sKSqUUljxL_e6ZyzMzwM6AJ4zXxX5u70cy7kJFRyuhSyvxBH9_EzLRcakz0_5BTf0ZixdCyo-gfqxqSXu65Y1bZYHyRow46Ifp7mIv6iKq0NCvs2BbnQvzJcqOHE1vFHnqsvzgcipGBcYnlPL-2IMYSePVfcLj9OoXe3N_VtemLCWwUuRfeJj5FZHU5ArvHPoKMrjvWS7VJrVLZqUrHX9gTW1N6OW7jefvhjWjmeV-q5Wi]

- Wikipedia. (n.d.). Aniline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2I5Cr1miOa9HDu85h-0PRIiTF9D60PDg3FcBtRg2GbwnBeClSGGTHGHuXUx_01HaIs0mQEAf8XuZst6m9fCb8FCwhtlbxaa3PsvBrh-Zi8EHWzcEeoK4tSM8nMWEPU_Q=]

- Vighi, M., & Villa, S. (2007). Toxicity of five anilines to crustaceans, protozoa and bacteria. Chemosphere, 66(9), 1673-1679. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExMB3XiWTeTtp1o4t5XHlYqeTTCEwnAWbSJT-TcqO66XPaY0UyH_p4Kp_2aSuFmU9PDGKfORTS9H2HrDLmkKes71bxUpCr5v02uVk45Z2u8oYbzjCTMQ1mccAH1OZO3dKyGaSYlakQ8y1mGMTBdO-3eZnJd2FqWKCk6OKnGg3KOF61-S8HmVwJWjMhb4eFvbGgk7k7mp0rPcVNTNnRdPrKs7Ab-iN-iERN5fQ=]

- Wright, R. O., Lewander, W. J., & Woolf, A. D. (1999). Methemoglobinemia: etiology, pharmacology, and clinical management. Annals of emergency medicine, 34(5), 646-656. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWvAaNlcGKJ1P-633ulUFrFyD7X_XxrOlG241xwz2YsgpXlkDDR-WoNuz4dxMtxLELb6qRjyDPZg4Sq0Tdax3izBnS7bk609ol6TPeHcx2GkmTFsBi80hm8zUtmvRZm3dEahdBRylRBdtdlQmDAViQbg==]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Aniline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo--wumVDM5axCI02lIn2xGlTKwjt0hlB8ZYVe4-0nolgQ2AiYE7LuCjxaY3O6kc3aG7hu5QEJRcr8icktzSnheXvMMrg6MhvFzJ5V5mwh3c-m6VnPnEQWVtvkDNseTzEWAGVwTwefyw==]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2015). ToxFAQs™ for Aniline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQodZMKgnkhQBcaJHSIR_aAQcseoQB_i47Xin3Dc4MYsyFHC5B1Y81eMPwWohWN9-pijFRkZoGQ9CnIQlBvyZAyvrw4tAZ9gWQZP3x2HfPtdgyXvbZt3W-L2VnRiBZ-Qxak8TKpqG-_OZIOHHh7HjL_9bhVwGL0uhtuOy98bnfAot7]

Sources

- 1. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. Aniline [flipper.diff.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Aniline - Wikipedia [en.wikipedia.org]

- 17. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. ipo.rutgers.edu [ipo.rutgers.edu]

- 25. Biological monitoring for occupational exposures to o-toluidine and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biological monitoring of exposure to low dose aniline, p-aminophenol, and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 29. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. cresset-group.com [cresset-group.com]

- 33. New drug 'building block' won't damage your liver - Futurity [futurity.org]

An In-depth Technical Guide to 2,4-Difluoro-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications

A-001: Core Directive

Abstract

2,4-Difluoro-N-methylaniline hydrochloride is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms on the aniline ring significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, and key applications. By synthesizing information from patent literature and chemical databases, this document aims to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.

Introduction and Significance

Fluorinated organic compounds have become indispensable in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Aniline derivatives, in particular, are foundational scaffolds for a multitude of therapeutic agents.[1]

This compound (CAS No. 1187386-15-7) is a specialized building block that combines the structural features of a secondary aniline with the unique electronic effects of ortho and para fluorine substitution.[2] This specific arrangement makes it a precursor of choice for active pharmaceutical ingredients (APIs) where precise modulation of basicity (pKa) and resistance to oxidative metabolism is desired. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it more amenable to storage and use in various reaction conditions. This guide will delve into the critical aspects of this compound, from its synthesis to its role in the development of advanced molecular entities.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. This compound is typically a solid material, with its properties largely defined by its molecular structure. The free base form is 2,4-Difluoro-N-methylaniline (CAS No. 138564-16-6).[3][4][5]

Physical and Chemical Data

The key properties of the free base and its hydrochloride salt are summarized below for easy reference.

| Property | 2,4-Difluoro-N-methylaniline (Free Base) | 2,4-Difluoro-N-methylaniline HCl (Salt) | Source(s) |

| CAS Number | 138564-16-6 | 1187386-15-7 | [2][3] |

| Molecular Formula | C₇H₇F₂N | C₇H₈ClF₂N | [2][3] |

| Molecular Weight | 143.14 g/mol | 179.60 g/mol | [3][6] |

| Physical Form | Solid or liquid | Solid | |

| Storage | 2-8°C, sealed in dry, dark place | Ambient temperature | [3] |

Spectroscopic Profile (Predicted)

-